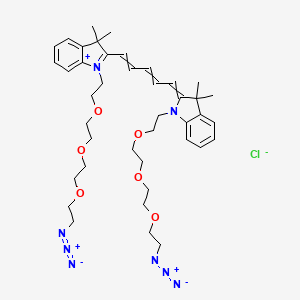

NN'-bis-(azide-PEG3)-Cy5

Description

NN'-bis-(azide-PEG3)-Cy5 (CAS: 2107273-46-9) is a bifunctional PEG-based linker conjugated with the cyanine dye Cy4. Its structure comprises two azide-terminated PEG3 chains symmetrically attached to the Cy5 fluorophore, with the chemical formula C₄₁H₅₇N₈O₆Cl . This compound is primarily utilized in synthesizing proteolysis-targeting chimeras (PROTACs), which exploit the ubiquitin-proteasome system to degrade target proteins . The azide groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, while the PEG3 spacers enhance aqueous solubility and reduce steric hindrance . Cy5’s near-infrared fluorescence (excitation/emission: 649/667 nm) allows for deep-tissue imaging and real-time tracking of PROTAC activity .

Properties

Molecular Formula |

C41H57ClN8O6 |

|---|---|

Molecular Weight |

793.4 g/mol |

IUPAC Name |

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |

InChI |

InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ABWDMMSABAJXMT-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Fisher Indole Synthesis for Indole Intermediate Preparation

The reaction begins with 4-substituted phenylhydrazine hydrochlorides (e.g., 4-methoxyphenylhydrazine hydrochloride) and methyl ketones (e.g., 3-methyl-2-butanone). Under acidic conditions (HCl or H₂SO₄), cyclization yields 5-substituted indoles, such as 5-methoxyindole or 5-chloroindole. For example, 5-chloroindole (2-Cl ) is synthesized using 4-chlorophenylhydrazine hydrochloride and sulfuric acid as a catalyst.

N-Alkylation to Form Indolinium Salts

The indole derivatives undergo N-alkylation with 3-iodopropyl acetate (S2 ) at 100°C to produce [(3-acetoxy)propyl]indolinium iodide intermediates. This step proceeds in near-quantitative yields due to the electrophilic nature of the iodoalkylating agent.

Condensation with Malonaldehyde Dianilide

Coupling the indolinium salts with malonaldehyde dianilide hydrochloride forms N,N-bis(3-acetoxypropyl)indodicarbocyanine derivatives. The reaction solvent (e.g., ethanol or acetic acid) and base (e.g., triethylamine or sodium acetate) are selected based on availability, with yields remaining consistent across variations.

Purification and Characterization

Chromatographic Purification

Crude N,N'-bis-(azide-PEG3)-Cy5 is purified via silica gel chromatography using gradients of dichloromethane and acetonitrile (e.g., 3:1 v/v). Thin-layer chromatography (TLC) with ninhydrin staining aids in tracking phosphoramidite byproducts, which appear as red-orange spots upon heating.

Analytical Data

Key Characterization Parameters

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₄₁H₅₇ClN₈O₆ | High-res MS |

| Purity | ≥98% | HPLC |

| λₑₓ/λₑₘ | 649/667 nm | Fluorescence |

| Storage Stability | -20°C in darkness | Vendor specs |

Challenges and Optimization Strategies

Byproduct Formation

The statistical nature of bis-functionalization often yields mono- and bis-azide byproducts. Excess Cy5 core (≥3 equiv) suppresses bis-azide formation, improving target compound yield to 32%.

Moisture Sensitivity

Phosphoramidite intermediates are highly moisture-sensitive. Drying solvents over 3 Å molecular sieves and conducting reactions under nitrogen atmosphere are essential.

Scalability

Iterative precipitation with hexane effectively removes H-phosphonate impurities, as evidenced by TLC. Scaling reactions to 0.5–1.0 mmol maintains manageable purification workflows.

Chemical Reactions Analysis

Types of Reactions

NN’-bis-(azide-PEG3)-Cy5 primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, forming stable triazole linkages.

Common Reagents and Conditions

Reagents: Alkynes, copper(I) catalysts, and reducing agents.

Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures, in aqueous or organic solvents.

Major Products

The major product of the click chemistry reaction involving NN’-bis-(azide-PEG3)-Cy5 is a triazole-linked conjugate, which retains the fluorescent properties of the Cy5 dye and the biocompatibility of the PEG chain .

Scientific Research Applications

NN’-bis-(azide-PEG3)-Cy5 has a wide range of applications in scientific research:

Chemistry: Used in bioconjugation and labeling studies due to its ability to form stable triazole linkages.

Biology: Employed in fluorescence microscopy and imaging studies to track biological processes.

Medicine: Utilized in drug delivery systems and diagnostic assays due to its biocompatibility and fluorescent properties.

Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of NN’-bis-(azide-PEG3)-Cy5 involves its participation in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. The Cy5 dye provides fluorescence, allowing for the visualization and tracking of the compound in various applications. The PEG chain enhances solubility and biocompatibility, making the compound suitable for use in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares NN'-bis-(azide-PEG3)-Cy5 with structurally related PEG-Cy5 derivatives:

Key Observations:

Functional Groups :

- The azide groups in this compound enable selective conjugation with alkyne-modified biomolecules, distinguishing it from carboxylate- or propargyl-terminated analogs .

- Compounds like BP-23029 and BP-23033 lack azides but feature carboxylic acids, making them suitable for carbodiimide-based coupling to amines .

PEG Length :

- Shorter PEG3 chains in this compound balance hydrophilicity and steric flexibility, whereas longer PEG4 chains (e.g., BP-23029) may improve solubility but increase molecular weight .

Fluorescence Properties :

- All listed compounds share Cy5’s fluorescence profile (649/667 nm), making them interchangeable in imaging applications. However, benzothiazole-containing variants (e.g., BP-23047) may exhibit enhanced photostability .

Commercial and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.